molecular formula C16H20F3NO3 B5268871 N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B5268871
M. Wt: 331.33 g/mol
InChI Key: BPEPOAAAUJGAJU-UHFFFAOYSA-N
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Description

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that features a tetrahydrofuran ring, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the ethyl group. The trifluoromethylphenoxy group is then attached through a series of reactions involving halogenation and nucleophilic substitution. The final step involves the formation of the amide bond through a condensation reaction with a suitable amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrahydrofuran ring provides rigidity and specificity in molecular interactions .

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-10(14-7-4-8-22-14)20-15(21)11(2)23-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9-11,14H,4,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEPOAAAUJGAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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